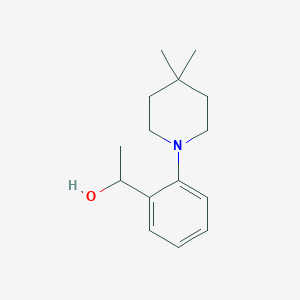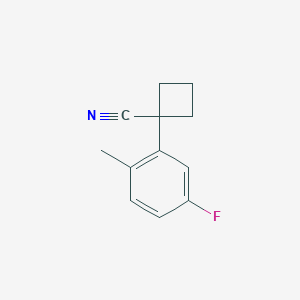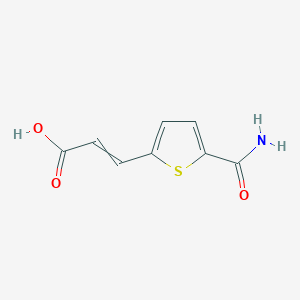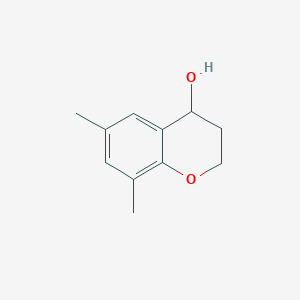![molecular formula C13H13F3O2 B11722080 1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)
1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is an organic compound with the molecular formula C13H13F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid. This intermediate can then be further functionalized to introduce the trifluoromethylphenyl group .
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic Acid: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid: Similar structure but without the phenyl ring, leading to distinct applications and reactivity.
Uniqueness
1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H13F3O2 |
|---|---|
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-6-2-1-5-9(10)12(11(17)18)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,17,18) |
Clé InChI |
HTPNEUMCDKIINN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


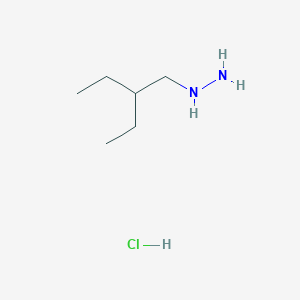
![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)
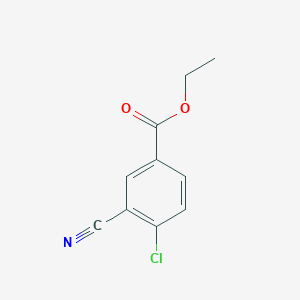
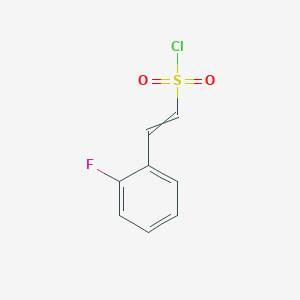
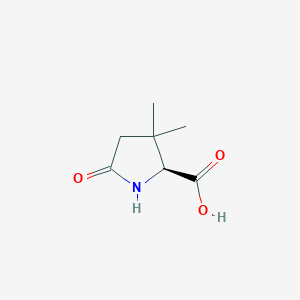
![(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722014.png)

